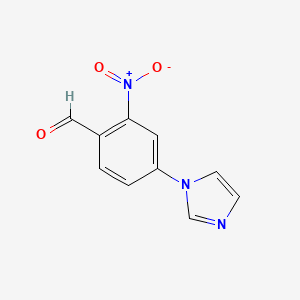
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- is a chemical compound that features a benzaldehyde core substituted with an imidazole ring and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- typically involves the N-arylation of imidazole with 4-nitrobenzaldehyde. This reaction can be catalyzed by hexadecyltrimethylammonium bromide, which facilitates the formation of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate .
Industrial Production Methods
While specific industrial production methods for Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the imidazole ring under basic conditions.
Major Products
Oxidation: 4-(1H-imidazol-1-yl)-2-nitrobenzoic acid.
Reduction: 4-(1H-imidazol-1-yl)-2-aminobenzaldehyde.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as metal-organic frameworks.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells . Additionally, it enhances the expression of histone deacetylase 1, which plays a role in regulating gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzaldehyde: Lacks the imidazole ring, which reduces its potential biological activity.
4-(1H-Imidazol-1-yl)aniline: Contains an amine group instead of an aldehyde, altering its reactivity and applications.
Uniqueness
Benzaldehyde, 4-(1H-imidazol-1-yl)-2-nitro- is unique due to the presence of both the imidazole ring and the nitro group. This combination allows it to participate in a wide range of chemical reactions and exhibit significant biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H7N3O3 |
|---|---|
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
4-imidazol-1-yl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C10H7N3O3/c14-6-8-1-2-9(5-10(8)13(15)16)12-4-3-11-7-12/h1-7H |
Clé InChI |
WCYRXVMGXNYTNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=CN=C2)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)
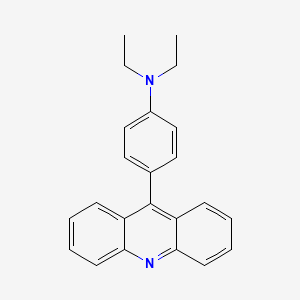
![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
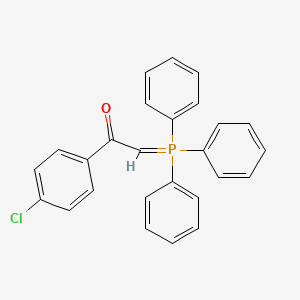
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
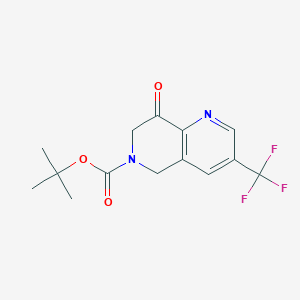
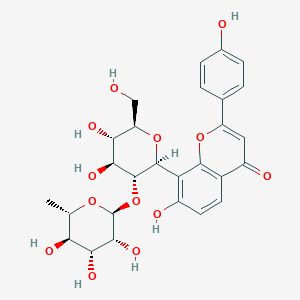
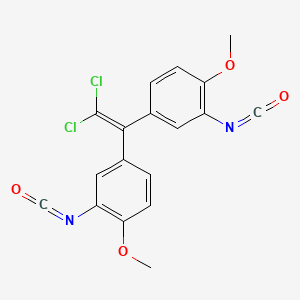
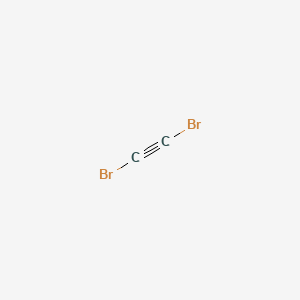
![9-Methyl-3,6-bis[2-(pyridin-4-YL)ethenyl]-9H-carbazole](/img/structure/B14170817.png)
